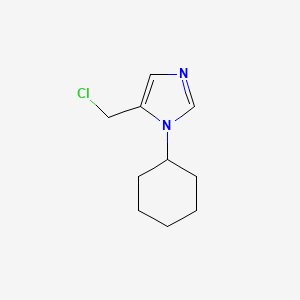

5-(Chloromethyl)-1-cyclohexyl-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-cyclohexylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c11-6-10-7-12-8-13(10)9-4-2-1-3-5-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYUCVRIWDIZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650904 | |

| Record name | 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858416-08-7 | |

| Record name | 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 Chloromethyl 1 Cyclohexyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloromethyl Group.

The chloromethyl group at the C5 position of the imidazole (B134444) ring is anticipated to be susceptible to nucleophilic substitution reactions. The electron-rich nature of the imidazole ring can influence the reactivity of the adjacent chloromethyl group, potentially facilitating the displacement of the chloride ion by various nucleophiles.

Derivatization with Oxygen Nucleophiles

While no specific examples of reactions between 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole and oxygen nucleophiles were found, it is plausible that this compound could react with alkoxides or phenoxides to form the corresponding ethers. The general reaction would involve the displacement of the chloride by an oxygen-containing nucleophile.

Derivatization with Nitrogen Nucleophiles

Similarly, reactions with various nitrogen nucleophiles, such as primary and secondary amines, would be expected to yield the corresponding amino-substituted derivatives. This type of reaction is common for benzylic and heterocyclic halides.

Derivatization with Sulfur Nucleophiles

The reaction of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole with sulfur nucleophiles, like thiols or thiophenols, would likely lead to the formation of thioethers. This is a well-established transformation for chloromethylated aromatic and heterocyclic compounds.

Electrophilic Aromatic Substitution on the Imidazole Ring System.

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. globalresearchonline.netuobabylon.edu.iq The position of substitution is influenced by the directing effects of the existing substituents, namely the cyclohexyl group at N1 and the chloromethyl group at C5. In general, electrophilic attack on the imidazole ring is favored at the C4 or C5 positions, and if these are blocked, at the C2 position. uobabylon.edu.iq However, specific studies on electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions on 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole have not been reported.

Transformations Involving the Imidazole Nitrogen Atoms

The nitrogen atoms within the imidazole ring play a crucial role in its chemical character. The N3 nitrogen possesses a lone pair of electrons and can act as a nucleophile or a base.

Deprotonation to Imidazolate Anions.

The N1-proton of an unsubstituted imidazole is acidic and can be removed by a strong base to form an imidazolate anion. In the case of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole, the N1 position is already substituted with a cyclohexyl group, thus it does not have a proton to be deprotonated. While the C2-proton of some imidazole derivatives can be abstracted by very strong bases, there is no specific information available regarding the deprotonation of the imidazole ring protons of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole to form an imidazolate anion or related carbanionic species. researchgate.netresearchgate.net

N-Alkylation and N-Acylation Reactions

The imidazole ring contains two nitrogen atoms, but in 1-substituted imidazoles such as 5-(chloromethyl)-1-cyclohexyl-1H-imidazole, only the N3 nitrogen is available for further substitution reactions like N-alkylation and N-acylation. These reactions lead to the formation of quaternary imidazolium (B1220033) salts, which are important precursors for various applications, including the generation of N-heterocyclic carbenes.

N-Alkylation: The N-alkylation of 1-substituted imidazoles typically proceeds by the reaction of the imidazole with an alkyl halide. In the case of 5-(chloromethyl)-1-cyclohexyl-1H-imidazole, the N3 atom can act as a nucleophile, attacking an electrophilic carbon of an alkylating agent. The chloromethyl group at the C5 position is an additional reactive site, but quaternization of the imidazole ring is a common transformation.

The general reaction for N-alkylation can be represented as:

1-cyclohexyl-5-(chloromethyl)-1H-imidazole + R-X → [1-cyclohexyl-5-(chloromethyl)-3-alkyl-1H-imidazol-3-ium]X

Where R is an alkyl group and X is a halide. The reaction conditions, such as the choice of solvent and temperature, can influence the reaction rate and yield.

N-Acylation: Similarly, N-acylation involves the reaction of the imidazole with an acylating agent, such as an acyl chloride or an anhydride. This reaction also targets the N3 position, resulting in the formation of an N-acylimidazolium salt. These salts are generally more reactive than their alkylated counterparts and can be used as acyl transfer agents.

The general reaction for N-acylation is:

1-cyclohexyl-5-(chloromethyl)-1H-imidazole + RCO-Cl → [1-cyclohexyl-5-(chloromethyl)-3-acyl-1H-imidazol-3-ium]Cl

Detailed research findings on the specific N-alkylation and N-acylation of 5-(chloromethyl)-1-cyclohexyl-1H-imidazole are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on similar 1-substituted imidazoles. The following table summarizes plausible reaction conditions and expected outcomes based on general principles of imidazole chemistry.

| Alkylating/Acylating Agent | Solvent | Temperature (°C) | Expected Product |

| Methyl iodide | Acetonitrile | 25 | [1-cyclohexyl-5-(chloromethyl)-3-methyl-1H-imidazol-3-ium] iodide |

| Benzyl bromide | Toluene | 80 | [1-cyclohexyl-5-(chloromethyl)-3-benzyl-1H-imidazol-3-ium] bromide |

| Acetyl chloride | Dichloromethane | 0 | [1-cyclohexyl-5-(chloromethyl)-3-acetyl-1H-imidazol-3-ium] chloride |

| Benzoyl chloride | Tetrahydrofuran | 25 | [1-cyclohexyl-5-(chloromethyl)-3-benzoyl-1H-imidazol-3-ium] chloride |

Conversion of Imidazole Ligands to N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. beilstein-journals.org The most common route to NHCs involves the deprotonation of the corresponding imidazolium or imidazolinium salt precursors at the C2 position. beilstein-journals.orgnih.gov

The conversion of 5-(chloromethyl)-1-cyclohexyl-1H-imidazole to an NHC would first require its N-alkylation to form a 1,3-disubstituted imidazolium salt, as described in the previous section. This imidazolium salt then serves as the NHC precursor.

The general two-step process is as follows:

N-Alkylation: 1-cyclohexyl-5-(chloromethyl)-1H-imidazole + R-X → [1-cyclohexyl-5-(chloromethyl)-3-alkyl-1H-imidazol-3-ium]X

Deprotonation: [1-cyclohexyl-5-(chloromethyl)-3-alkyl-1H-imidazol-3-ium]X + Base → 1-cyclohexyl-5-(chloromethyl)-3-alkyl-1H-imidazol-2-ylidene + [Base-H]X

The choice of base is crucial for the successful deprotonation to the free carbene. Strong, non-nucleophilic bases are typically employed. Common bases include sodium hydride, potassium tert-butoxide, and organolithium reagents. The resulting NHC, 1-cyclohexyl-5-(chloromethyl)-3-alkyl-1H-imidazol-2-ylidene, would be a reactive species that can be used in situ or, if sufficiently stable, isolated. The stability and reactivity of the NHC are influenced by the nature of the substituents on the nitrogen atoms and the imidazole ring.

Alternative methods for generating NHCs from azolium salts without the use of strong bases include the cleavage of NHC·CO₂ adducts or the use of silver(I) oxide as a carbene transfer reagent. beilstein-journals.orgnih.gov

Stability and Degradation Pathways in Various Chemical Environments

The stability of 5-(chloromethyl)-1-cyclohexyl-1H-imidazole is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing or reducing agents. The imidazole core is generally stable, but the chloromethyl group is a potential site for degradation reactions.

Hydrolytic Stability: In aqueous environments, the chloromethyl group is susceptible to hydrolysis, particularly under neutral to basic conditions. This reaction would lead to the formation of the corresponding hydroxymethyl derivative, (1-cyclohexyl-1H-imidazol-5-yl)methanol, and hydrochloric acid. The rate of hydrolysis is expected to increase with temperature and pH.

Oxidative Stability: Imidazole rings can be susceptible to oxidation, especially in the presence of strong oxidizing agents. nih.gov Studies on other imidazole-containing compounds have shown that oxidation can lead to ring-opened products or the formation of various oxidized derivatives. nih.gov Potential degradation pathways for 5-(chloromethyl)-1-cyclohexyl-1H-imidazole under oxidative stress could involve modification of the imidazole ring or oxidation of the chloromethyl substituent.

Photostability: Exposure to light, particularly UV radiation, can induce photodegradation of imidazole-containing molecules. nih.gov The degradation pathways can be complex, potentially involving radical mechanisms and leading to a variety of photoproducts.

The following table summarizes the expected stability of 5-(chloromethyl)-1-cyclohexyl-1H-imidazole under different conditions and potential degradation products.

| Condition | Potential Degradation Pathway | Major Degradation Product(s) |

| Aqueous, pH > 7 | Hydrolysis of the chloromethyl group | (1-cyclohexyl-1H-imidazol-5-yl)methanol |

| Strong Oxidizing Agent (e.g., H₂O₂) | Oxidation of the imidazole ring and/or side chain | Ring-opened products, various oxidized species |

| UV Light Exposure | Photodegradation | Complex mixture of photoproducts |

It is important to note that specific, detailed stability and degradation studies for 5-(chloromethyl)-1-cyclohexyl-1H-imidazole are not widely reported. The information presented is based on the known chemical behavior of the functional groups present in the molecule and data from related imidazole derivatives.

Coordination Chemistry of 5 Chloromethyl 1 Cyclohexyl 1h Imidazole As a Ligand

Ligand Properties of the Imidazole (B134444) Moiety

The coordination chemistry of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole is fundamentally dictated by the electronic and steric properties of the imidazole ring. The imidazole moiety possesses two nitrogen atoms, but only the pyridine-like nitrogen (N3) is typically involved in coordination to metal ions. The lone pair of the pyrrole-like nitrogen (N1) is part of the aromatic π-system of the ring and is thus less available for donation. wikipedia.org

The basicity of the N3 nitrogen is a key factor in its ability to form stable coordination complexes. The pKa of the conjugate acid of imidazole is approximately 7, making it a moderately strong base. wikipedia.org The electronic effects of the substituents on 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole will influence this basicity. The electron-donating cyclohexyl group would be expected to increase the basicity of the N3 nitrogen, while the electron-withdrawing chloromethyl group would decrease it. A linear relationship often exists between the logarithm of the stability constant of a metal-imidazole complex and the pKa of the imidazole ligand, highlighting the importance of ligand basicity in complex formation. researchgate.net

Upon coordination to a metal ion, the acidity of the remaining N-H proton in un-substituted imidazole is significantly increased. However, in 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole, the N1 position is substituted with a cyclohexyl group, meaning there is no proton on this nitrogen to exhibit increased acidity upon coordination.

Complexation with Transition Metal Ions

Substituted imidazoles are known to form stable complexes with a variety of transition metal ions. mdpi.comrsc.org The coordination of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole to transition metals is anticipated to follow general principles observed for other N-alkylated imidazole ligands.

The most common binding mode for 1-substituted imidazoles, such as 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole, is as a monodentate ligand, coordinating to a single metal center through the N3 nitrogen. mdpi.com In this mode, the imidazole ring acts as a terminal ligand.

While less common for 1-substituted imidazoles, a bridging mode is also conceivable under certain conditions, particularly in the formation of coordination polymers. In such a scenario, the ligand could potentially bridge two metal centers. However, for 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole, this would likely involve the participation of the chloromethyl group, which is not a typical coordinating group but could engage in weaker interactions or undergo reaction to create a bridging moiety. A more common bridging mechanism for imidazole derivatives involves the deprotonation of the N1-H to form an imidazolate bridge, a pathway not directly accessible for this N1-substituted ligand. wikipedia.org

| Binding Mode | Description |

| Monodentate | The ligand binds to a single metal ion through the N3 nitrogen. |

| Bridging | The ligand connects two or more metal ions. |

The substituents on the imidazole ring can exert significant steric and electronic influences on the coordination geometry of the resulting metal complexes.

The chloromethyl group at the C5 position is less sterically demanding than the cyclohexyl group. Its primary influence is likely to be electronic, as its electron-withdrawing nature can affect the metal-ligand bond strength. Furthermore, the chloromethyl group introduces a reactive site on the ligand. This C-Cl bond could potentially undergo substitution reactions, allowing for post-synthetic modification of the coordination complex or for the ligand to act as a reactive linker in the formation of more complex structures. rsc.org

| Substituent | Potential Influence on Coordination Geometry |

| Cyclohexyl | Steric hindrance, may favor lower coordination numbers or distorted geometries. |

| Chloromethyl | Electronic effects on metal-ligand bond strength; provides a site for potential post-synthetic modification. |

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Imidazole-based ligands are widely used as linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.orgmdpi.commdpi.com These materials are of great interest due to their tunable porosity and potential applications in gas storage, separation, and catalysis. jchemrev.comjchemrev.comresearchgate.net

Role in Immobilized Metal Affinity Chromatography (IMAC) Mechanisms

Immobilized Metal Affinity Chromatography (IMAC) is a widely used protein purification technique that relies on the specific interaction between certain amino acid residues on the surface of a protein, most notably histidine, and metal ions chelated to a solid support. The core of an IMAC resin is a ligand that is covalently attached to a chromatography matrix and is capable of binding metal ions such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺. These immobilized metal ions then serve as affinity anchors for proteins displaying an affinity for metal coordination.

The compound 5-(chloromethyl)-1-cyclohexyl-1H-imidazole is designed to function as such a ligand. Its role in the IMAC mechanism can be broken down into two key aspects: its immobilization on the chromatography support and its coordination with metal ions to facilitate protein binding.

Immobilization via the Chloromethyl Group:

The chloromethyl group at the 5-position of the imidazole ring is a reactive handle that allows for the covalent attachment of the ligand to a chromatography support. The support material, typically agarose (B213101) or a synthetic polymer, is functionalized with nucleophilic groups such as hydroxyl (-OH), amino (-NH₂), or thiol (-SH) groups. The carbon atom of the chloromethyl group is electrophilic and susceptible to nucleophilic substitution by these groups on the support, forming a stable covalent bond and effectively immobilizing the 1-cyclohexyl-1H-imidazole moiety.

Table 1: Potential Reactions for Immobilization of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole

| Support Functional Group | Reaction Type | Linkage Formed |

| Hydroxyl (-OH) | Nucleophilic Substitution | Ether |

| Amino (-NH₂) | Nucleophilic Substitution | Secondary Amine |

| Thiol (-SH) | Nucleophilic Substitution | Thioether |

This immobilization is a critical step in preparing the IMAC resin. The resulting structure consists of the solid support, a spacer arm (if any), and the covalently attached 1-cyclohexyl-1H-imidazole ligand.

Coordination of Metal Ions:

Once immobilized, the primary role of the 1-cyclohexyl-1H-imidazole ligand is to chelate a metal ion. The imidazole ring contains two nitrogen atoms, but only the sp²-hybridized nitrogen at the 3-position (N-3) possesses a lone pair of electrons that is readily available for coordination with a metal ion. The N-1 nitrogen is involved in a covalent bond with the cyclohexyl group and is generally not available for coordination.

The immobilized ligand acts as a monodentate or, more commonly in IMAC, as part of a multidentate chelation environment. The chromatography support is often designed with multiple ligand sites, or a chelating agent like iminodiacetic acid (IDA) or nitrilotriacetic acid (NTA) is used in conjunction with the imidazole-based ligand to create a stable coordination sphere for the metal ion, leaving some coordination sites available to interact with the target protein.

Influence of the Cyclohexyl Group:

The N-cyclohexyl group is a bulky and hydrophobic substituent. Its presence can have several effects on the performance of the IMAC resin:

Steric Hindrance: The bulky nature of the cyclohexyl group can create steric hindrance around the metal coordination site. This can influence the accessibility of the immobilized metal ion to histidine residues on the target protein, potentially affecting the binding specificity and capacity.

Hydrophobic Interactions: The hydrophobic character of the cyclohexyl group can introduce non-specific hydrophobic interactions between the resin and the proteins in the sample. This can be either advantageous or disadvantageous. It may enhance the binding of certain proteins but could also lead to the binding of unwanted hydrophobic proteins, reducing the purity of the final product.

Protein Binding and Elution:

In the IMAC process, a protein mixture is loaded onto the column containing the immobilized metal-ligand complex. Proteins with exposed histidine (or to a lesser extent, cysteine or tryptophan) residues will coordinate with the vacant sites on the immobilized metal ion and be retained on the column.

Elution of the bound protein is typically achieved by introducing a competing agent, most commonly free imidazole, in the elution buffer. The free imidazole competes with the histidine residues of the protein for the coordination sites on the immobilized metal ion. As the concentration of free imidazole increases, it displaces the bound protein, which then elutes from the column.

Table 2: Typical Metal Ions and Elution Conditions in IMAC

| Metal Ion | Typical Target | Common Eluting Agent | Typical Elution Concentration |

| Ni²⁺ | His-tagged proteins | Imidazole | 100-500 mM |

| Co²⁺ | His-tagged proteins | Imidazole | 100-500 mM |

| Cu²⁺ | Proteins with native histidines | Imidazole, pH gradient | 50-200 mM |

| Zn²⁺ | Proteins with native histidines | Imidazole, pH gradient | 50-200 mM |

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

No peer-reviewed studies detailing the electronic structure of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole are currently available.

A search of scientific databases yielded no studies that have employed Density Functional Theory (DFT) to calculate the electronic properties, such as orbital energies (HOMO, LUMO), electron density distribution, or electrostatic potential maps, of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole.

There are no published applications of Molecular Orbital Theory to describe the bonding, anti-bonding, and non-bonding interactions within 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole.

Conformation and Stereochemistry of the Cyclohexyl and Chloromethyl Groups

Detailed computational studies on the conformational isomers and stereochemistry of the cyclohexyl and chloromethyl groups in 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole have not been reported in the literature. Such studies would typically involve energy profiling of different chair and boat conformations of the cyclohexyl ring and the rotational barriers of the chloromethyl group, but this data is not available.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

While computational methods are frequently used to predict NMR chemical shifts and other spectroscopic properties to aid in structural elucidation, no such predictive studies have been published for 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole.

Molecular Dynamics Simulations for Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed to investigate the intermolecular interactions of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole in various environments. Such simulations would provide insight into its behavior in solution and potential interactions with other molecules, but this research has not been conducted or published.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and proton environments can be constructed.

Proton NMR (¹H NMR) spectroscopy is used to determine the number of different types of protons and to understand their electronic environment and proximity to other protons. The spectrum of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the chloromethyl group, and the cyclohexyl substituent.

The imidazole ring protons at the C2 and C4 positions are anticipated to appear as singlets in the aromatic region of the spectrum. The chloromethyl (-CH₂Cl) protons, being adjacent to an electronegative chlorine atom and the imidazole ring, would likely resonate as a sharp singlet further downfield than typical alkyl protons. The cyclohexyl group protons would present as a series of complex multiplets in the upfield (aliphatic) region of the spectrum due to intricate spin-spin coupling between adjacent, non-equivalent protons. The proton attached to the carbon bonded directly to the imidazole nitrogen (C1') is expected to be the most downfield of the cyclohexyl signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole Predicted values are based on the analysis of similar imidazole and cyclohexyl structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole C2–H | 7.50 - 7.70 | Singlet (s) |

| Imidazole C4–H | 6.90 - 7.10 | Singlet (s) |

| Chloromethyl (-CH₂Cl) | 4.60 - 4.80 | Singlet (s) |

| Cyclohexyl C1'–H (CH-N) | 3.90 - 4.20 | Multiplet (m) |

| Cyclohexyl (-CH₂-) | 1.20 - 2.20 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole is expected to produce a distinct signal.

The carbon atoms of the imidazole ring (C2, C4, and C5) are expected to resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. The C5 carbon, bearing the chloromethyl substituent, would be identifiable in this region. The carbon of the chloromethyl group (-CH₂Cl) itself is anticipated to appear in the mid-field range, influenced by the adjacent chlorine atom. The cyclohexyl carbons would produce a set of signals in the upfield, aliphatic region of the spectrum. The C1' carbon, directly attached to the imidazole nitrogen, is expected to be the most downfield of the cyclohexyl signals. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole Predicted values are based on the analysis of similar imidazole and cyclohexyl structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 135 - 138 |

| Imidazole C5 | 130 - 133 |

| Imidazole C4 | 118 - 122 |

| Cyclohexyl C1' (CH-N) | 57 - 60 |

| Chloromethyl (-CH₂Cl) | 40 - 45 |

| Cyclohexyl C2'/C6' | 33 - 36 |

| Cyclohexyl C3'/C5' | 25 - 28 |

| Cyclohexyl C4' | 24 - 26 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole, strong cross-peaks would be expected between the adjacent protons within the cyclohexyl ring, allowing for the mapping of its structure. No correlations would be expected for the singlet signals of the imidazole and chloromethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It would be used to definitively link each proton signal to its corresponding carbon signal. For example, the imidazole C2-H proton signal would show a cross-peak with the C2 carbon signal, and the chloromethyl protons would correlate with the chloromethyl carbon. nih.govhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting different fragments of the molecule. Key expected correlations would include:

The cyclohexyl C1'-H proton correlating to the imidazole C2 and C5 carbons.

The chloromethyl (-CH₂Cl) protons correlating to the imidazole C5 and C4 carbons.

The imidazole C4-H proton correlating to the C2, C5, and the chloromethyl carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole (C₁₀H₁₅ClN₂), the exact mass can be calculated. uni.lu A key feature in the mass spectrum would be the isotopic pattern for chlorine. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) is approximately 3:1. Therefore, the spectrum would show two major peaks for the molecular ion: an [M]⁺ peak corresponding to the molecule with ³⁵Cl and an [M+2]⁺ peak, about one-third the intensity, for the molecule containing ³⁷Cl.

Table 3: Predicted HRMS Data for 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole

| Ion/Formula | Calculated Monoisotopic Mass (m/z) | Adduct |

| C₁₀H₁₅³⁵ClN₂ | 198.0924 | [M]⁺ |

| C₁₀H₁₅³⁷ClN₂ | 200.0894 | [M+2]⁺ |

| C₁₀H₁₆³⁵ClN₂ | 199.0997 | [M+H]⁺ |

| C₁₀H₁₆³⁷ClN₂ | 201.0967 | [M+H+2]⁺ |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to gain structural information. While experimental data is not available, a plausible fragmentation pathway can be predicted. Common fragmentation patterns would likely involve the cleavage of the weakest bonds.

Key predicted fragmentation pathways include:

Loss of the cyclohexyl group: Cleavage of the N-C bond between the imidazole and cyclohexyl rings.

Loss of chloromethyl radical: Cleavage of the C-C bond to release a •CH₂Cl radical.

Fragmentation of the cyclohexyl ring: A characteristic loss of ethene (C₂H₄) from the six-membered ring.

Table 4: Plausible MS/MS Fragment Ions for 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole

| Plausible Fragment | Proposed Structure / Loss | Predicted m/z (for ³⁵Cl) |

| C₄H₄ClN₂ | Loss of cyclohexene (C₆H₁₀) | 115.0063 |

| C₁₀H₁₄N₂ | Loss of HCl | 162.1157 |

| C₉H₁₂N₂ | Loss of chloromethyl radical (•CH₂Cl) | 148.1000 |

| C₆H₁₁N₂ | Cyclohexyl-imidazole cation (loss of •CH₂Cl) | 109.0922 |

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Further Functionalized Imidazole-Containing Heterocycles

The reactive chloromethyl group of 5-(chloromethyl)-1-cyclohexyl-1H-imidazole serves as a key handle for the synthesis of a diverse range of functionalized imidazole-containing heterocycles. This group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities. For instance, it can react with amines, thiols, alcohols, and other nucleophiles to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions pave the way for the creation of novel imidazole (B134444) derivatives with tailored electronic and steric properties.

The resulting functionalized imidazoles are of significant interest in medicinal chemistry, as the imidazole core is a common motif in many biologically active compounds. The ability to readily modify the 5-position of the 1-cyclohexyl-1H-imidazole scaffold provides a straightforward route to analogues of known drugs or to entirely new chemical entities for biological screening. For example, the displacement of the chloride with various amines can lead to the synthesis of libraries of potential enzyme inhibitors or receptor ligands.

While specific examples of reactions with 5-(chloromethyl)-1-cyclohexyl-1H-imidazole are not extensively detailed in publicly available literature, the general reactivity of chloromethylated imidazoles is well-established. These reactions typically proceed under mild conditions, making them suitable for the late-stage functionalization of complex molecules. The synthesis of fused heterocyclic systems can also be envisaged, where the chloromethyl group participates in intramolecular cyclization reactions to form bicyclic or polycyclic structures containing the imidazole ring. nih.gov

Introduction of the Cyclohexyl-Imidazole Moiety into Complex Structures

The 1-cyclohexyl-5-(chloromethyl)-1H-imidazole scaffold can be incorporated into larger, more complex molecular architectures. The chloromethyl group acts as an electrophilic site, enabling the alkylation of a wide array of nucleophilic substrates. This allows for the covalent attachment of the cyclohexyl-imidazole moiety to other molecules, thereby modifying their properties.

The introduction of the 1-cyclohexyl-1H-imidazole-5-yl)methyl group can be particularly useful in the development of new pharmaceutical agents. The imidazole ring can participate in hydrogen bonding and metal coordination, which are crucial for drug-receptor interactions. The bulky and lipophilic cyclohexyl group can influence the compound's solubility, membrane permeability, and metabolic stability, all of which are important pharmacokinetic parameters.

For example, the alkylation of a phenol (B47542) or an amine within a larger bioactive molecule with 5-(chloromethyl)-1-cyclohexyl-1H-imidazole would introduce the cyclohexyl-imidazole unit. This modification could alter the target-binding affinity or selectivity of the parent molecule. The versatility of this reaction makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Utilization of the Chloromethyl Group for Polymer Functionalization

The reactive nature of the chloromethyl group makes 5-(chloromethyl)-1-cyclohexyl-1H-imidazole a suitable reagent for the functionalization of polymers. nih.gov Polymers containing nucleophilic groups, such as hydroxyl, amino, or thiol functionalities, can be chemically modified by reaction with this imidazole derivative. This process, often referred to as polymer grafting or post-polymerization modification, allows for the introduction of the 1-cyclohexyl-1H-imidazole-5-yl)methyl moiety as a pendant group along the polymer backbone.

The resulting imidazole-functionalized polymers can exhibit a range of interesting properties and applications. For instance, the basic nitrogen atoms of the imidazole ring can impart pH-responsiveness to the polymer, making it useful for applications such as drug delivery systems that release their payload in acidic environments. nih.gov Furthermore, the imidazole groups can act as ligands for metal ions, leading to the development of polymer-supported catalysts or materials for metal ion sequestration.

The general strategy for such functionalization involves dissolving the parent polymer and 5-(chloromethyl)-1-cyclohexyl-1H-imidazole in a suitable solvent and often adding a base to facilitate the nucleophilic substitution reaction. The degree of functionalization can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

| Polymer Backbone | Functional Group | Potential Application of Functionalized Polymer |

| Poly(vinyl alcohol) | -OH | pH-responsive hydrogels, metal-chelating materials |

| Poly(ethylene imine) | -NH2 | Gene delivery vectors, catalysts |

| Thiol-containing polymers | -SH | Bioconjugation platforms, responsive materials |

Role in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used in drug discovery and materials science to rapidly synthesize and screen large numbers of compounds. nih.gov 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole is an excellent building block for the construction of combinatorial libraries due to its reactive chloromethyl group, which allows for the facile introduction of a wide variety of substituents.

In a typical combinatorial synthesis, a common scaffold is reacted with a diverse set of building blocks to generate a library of related compounds. The 1-cyclohexyl-5-(chloromethyl)-1H-imidazole can serve as this central scaffold. By reacting it with a collection of different amines, thiols, or alcohols, a library of 5-substituted-1-cyclohexyl-1H-imidazole derivatives can be quickly assembled.

This approach is particularly valuable for lead optimization in drug discovery. Once an initial "hit" compound with some desired biological activity is identified, a combinatorial library can be synthesized around its core structure to explore the structure-activity relationships and identify analogues with improved potency, selectivity, or pharmacokinetic properties. The concept of "scaffold hopping," where the core of a known active molecule is replaced with a different scaffold while maintaining its biological activity, can also utilize building blocks like 5-(chloromethyl)-1-cyclohexyl-1H-imidazole to generate novel chemotypes. bhsai.orgnih.gov

| Reactant Type | Resulting Functional Group at Position 5 | Potential Library Focus |

| Primary Amines | -CH2-NHR | Kinase inhibitors, GPCR ligands |

| Secondary Amines | -CH2-NRR' | Protease inhibitors, ion channel modulators |

| Thiols | -CH2-SR | Enzyme inhibitors, antibacterial agents |

| Alcohols/Phenols | -CH2-OR | Antiviral agents, anti-inflammatory compounds |

Structure Property Relationships in Imidazole Derivatives General Academic Focus

Influence of Substituents on Chemical Reactivity and Stability

Electronic Effects (Electron-Donating/Withdrawing Groups)

The electronic properties of substituents are a primary determinant of the reactivity of the imidazole (B134444) ring. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com

Electron-donating groups, such as alkyl, hydroxyl (-OH), and amino (-NH2) groups, increase the electron density of the imidazole ring. This enhancement of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. studypug.com For instance, the presence of an EDG can enhance the basicity of the pyridine-like nitrogen (N-3). rsc.org

Conversely, electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carbonyl groups, decrease the electron density of the ring. studypug.com This reduction in electron density makes the ring less reactive towards electrophiles but more susceptible to nucleophilic attack, provided there are other activating features. EWGs also increase the acidity of the N-H proton. For example, the pKa of 4(5)-nitroimidazole is 9.30, which is significantly lower than the pKa of the unsubstituted imidazole (14.5), indicating increased acidity. nih.gov The position of the substituent is also critical; for example, amino and nitro groups at the C2 and C4 positions have been shown to have a prominent effect on the molecule's properties. iaea.org

The interplay of these electronic effects can be summarized as follows:

| Substituent Type | Effect on Ring Electron Density | Reactivity towards Electrophiles | Basicity of N-3 | Acidity of N-1-H |

| Electron-Donating (e.g., -NH2, -OH, -CH3) | Increase | Increased | Increased | Decreased |

| Electron-Withdrawing (e.g., -NO2, -CN, -COOH) | Decrease | Decreased | Decreased | Increased |

This table provides a general summary of the electronic effects of substituents on the imidazole ring.

Computational studies using density functional theory (DFT) have further elucidated these relationships, confirming that push-pull electronic effects are crucial for modulating the donor capacity of the imidazole nitrogen atoms. rsc.org The introduction of EWGs like trifluoromethyl (-CF3) has been shown to influence the photophysical and electrochemical properties of europium complexes containing imidazole-phenanthroline ligands. rsc.org

Steric Effects of Substituents

Beyond electronic influences, the size and spatial arrangement of substituents can impose steric hindrance, which affects reaction rates and can influence the stability of different conformations. Bulky substituents can physically obstruct the approach of a reactant to a particular site on the imidazole ring, thereby slowing down or preventing a reaction that would otherwise be electronically favorable. nih.gov

For example, in the synthesis of N-aroylmethyl-4-arylimidazoles, the ratio of products was found to be governed by the steric factors of the amidine precursor. Similarly, the presence of a methyl group at the C-5 position can contribute through steric effects to favor the formation of one tautomer over another. nih.gov In coordination chemistry, the bulkiness of substituents on the imidazole ring can influence the coordination geometry around a metal center. Highly substituted imidazole rings in zinc(II) complexes have been observed to cause a considerable spread in the values of the valence angles around the metal ion.

Correlation between Molecular Structure and Coordination Behavior

The imidazole ring typically acts as a monodentate ligand, binding to a metal center through the N-3 atom. wikipedia.org However, the specific substituents on the imidazole ring can modify this behavior. For instance, ligands can be designed to be bidentate or polydentate by incorporating other coordinating groups onto the imidazole scaffold. researchgate.netcitedrive.com The steric bulk of substituents near the coordinating nitrogen can influence the stability and geometry of the resulting metal complex. nih.gov

The electronic nature of substituents also plays a role. Electron-donating groups can increase the electron density on the coordinating nitrogen, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups may weaken the donor capacity of the nitrogen. researchgate.net The versatile coordination capabilities of the imidazole ring allow it to effectively bind to a variety of transition metal ions, including Fe(III), Ni(II), Cu(II), and Zn(II). researchgate.net This coordination can enhance the inherent biological activities of the imidazole derivatives by altering the electronic and structural characteristics of both the ligand and the metal. researchgate.net

| Metal Ion | Typical Coordination Geometry with Imidazole Ligands |

| Fe(II), Co(II), Ni(II), Zn(II), Cd(II) | Octahedral (e.g., [Fe(imidazole)6]2+) |

| Cu(II), Pd(II), Pt(II) | Square Planar |

| Zn(II) | Tetrahedral (commonly) or Octahedral |

This table illustrates common coordination geometries of various metal ions with homoleptic imidazole complexes. wikipedia.org

Furthermore, deprotonation of the N-1 position leads to the imidazolate anion, which can act as a bridging ligand between two metal centers, a motif found in biological systems like superoxide (B77818) dismutase and in materials such as zeolitic imidazolate frameworks (ZIFs). wikipedia.org

Structural Features Governing Molecular Recognition and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The imidazole ring's structure makes it highly adept at participating in a variety of non-covalent interactions that are fundamental to molecular recognition and the formation of supramolecular assemblies. rsc.orgrsc.orgnih.gov These interactions include hydrogen bonding, π-stacking, and ion-dipole interactions.

Hydrogen Bonding: The imidazole ring is amphoteric in its hydrogen bonding capabilities; the pyrrole-type N-1-H group is a hydrogen bond donor, while the pyridine-type N-3 nitrogen is a hydrogen bond acceptor. semanticscholar.org This dual functionality allows imidazole derivatives to form robust and directional intermolecular hydrogen bonds, such as N-H···N interactions, leading to the formation of chains, tapes, or dimeric motifs in the solid state. semanticscholar.orgresearchgate.netacs.org The presence of other functional groups, like hydroxyl or amide moieties, can introduce additional hydrogen bonding interactions (e.g., O-H···N or N-H···O), further directing the supramolecular architecture. semanticscholar.orgacs.org These interactions are critical in biological systems, for example, in the stabilization of protein structures and in enzyme-substrate binding. semanticscholar.org

π-π Stacking: The aromatic nature of the imidazole ring allows it to engage in π-π stacking interactions with other aromatic systems. rsc.orgmdpi.com These interactions, which arise from the electrostatic interaction between the electron-rich π-clouds, contribute significantly to the stability of crystal packing and the structure of biological macromolecules. Studies have shown that both anti-parallel and syn-parallel π-π stacking arrangements can occur between imidazole units. epa.govresearchgate.net The distance and strength of these interactions are influenced by the substituents on the ring and whether the rings are coordinated to a metal ion, which can polarize the π-system and reinforce the stacking. rsc.orgmdpi.com

Molecular Recognition: The combination of hydrogen bonding, π-stacking, and coordination capabilities makes imidazole derivatives excellent scaffolds for synthetic receptors designed for the selective recognition of ions and neutral molecules. rsc.orgmdpi.comnih.gov The amphoteric nature of the ring allows for the design of receptors that can simultaneously or selectively bind both cations (at N-3) and anions (at N-1-H). rsc.orgrsc.org For example, Co(III)-porphyrins have been shown to recognize and bind various imidazole derivatives, with additional stability conferred by hydrogen bonds between functional groups on the porphyrin and the imidazole ligand. mdpi.com

Tuning of Optical Properties through Structural Modification for Sensing Applications

Imidazole derivatives have emerged as versatile platforms for the development of optical sensors for ions and small molecules. unigoa.ac.in Their optical properties, such as fluorescence and color, can be finely tuned by modifying their molecular structure. nih.govrsc.orgrsc.orgresearchgate.netssrn.com This tuning allows for the creation of chemosensors that signal the presence of a specific analyte through a measurable change in their optical output, such as fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), or a color change. nih.govrsc.orgrsc.orgrsc.org

The general design of an imidazole-based optical sensor involves coupling the imidazole ring, which acts as a recognition (binding) site, to a fluorophore or chromophore. unigoa.ac.inrsc.org The binding of an analyte to the imidazole moiety induces an electronic perturbation that alters the photophysical properties of the signaling unit.

Structural modifications that can be used to tune these properties include:

Introduction of Electron-Donating or Withdrawing Groups: Attaching EWGs or EDGs to the imidazole or the attached chromophore can modify the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). webofjournals.com This can shift the absorption and emission wavelengths and influence the efficiency of processes like intramolecular charge transfer (ICT), which is often the basis for the sensing mechanism. rsc.org

Extending π-Conjugation: Fusing the imidazole with other aromatic systems (e.g., anthraquinone (B42736) or phenanthroline) or linking it to conjugated substituents can shift the absorption and emission to longer wavelengths (red-shift) and enhance fluorescence quantum yields. rsc.orgrsc.org

Incorporating Specific Binding Sites: The introduction of specific functional groups tailored to bind a target analyte can enhance selectivity. For example, a 2-(4-(1,3-dithian-2-yl)phenyl) substituent on a diphenyl-imidazole core creates a selective sensor for Hg2+ ions, where the Hg2+-promoted deprotection of the thioacetal group leads to a turn-off fluorescence response. rsc.orgrsc.org

| Sensor Base Structure | Analyte | Sensing Mechanism | Reference |

| Anthraquinone-imidazole | Ag+ | Colorimetric and Fluorescence Quenching | rsc.org |

| Triphenylimidazole with -NO2 group | F- | Colorimetric (Yellow to Red) | researchgate.neteurjchem.com |

| Imidazole-julolidine | Al3+ and Pyrophosphate | Fluorescence Change | unigoa.ac.in |

| Diphenyl-imidazole with thioacetal | Hg2+ | Fluorescence Turn-Off | rsc.orgrsc.org |

| Imidazole-based probe R-1 | Hydrazine | Fluorescence Diminished | rsc.org |

| Imidazole-benzofuran derivative | CN- | Colorimetric and Fluorometric | ssrn.com |

This table presents examples of imidazole-based optical sensors and their mechanisms.

By strategically modifying the molecular structure, researchers can create highly sensitive and selective sensors for a wide range of environmentally and biologically important species. unigoa.ac.innih.gov

Future Directions and Emerging Research Areas

Catalyst Design and Imidazole-Based Catalysis

The imidazole (B134444) moiety is a cornerstone in modern catalysis, most notably as a precursor to N-heterocyclic carbenes (NHCs), which are potent ligands for transition metal catalysts and effective organocatalysts. Future research is anticipated to leverage 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole in the design of next-generation catalysts. The chloromethyl group serves as a reactive handle for immobilization onto solid supports, such as polymers or silica, leading to the development of recyclable and more sustainable heterogeneous catalysts.

Furthermore, the transformation of this compound into its corresponding imidazolium (B1220033) salt, a direct precursor to an NHC, opens up possibilities for creating catalysts with tailored steric and electronic properties. The cyclohexyl group provides significant steric bulk, which can be crucial for achieving high selectivity in catalytic transformations. Research is expected to focus on synthesizing novel NHC-metal complexes (e.g., with palladium, ruthenium, or gold) and evaluating their efficacy in key organic reactions like cross-coupling reactions, metathesis, and C-H activation.

| Catalyst Precursor | Target Catalytic Application | Potential Advantage |

| Polymer-supported Imidazolium Salt | Suzuki-Miyaura Cross-Coupling | Enhanced recyclability and catalyst stability |

| [Pd-NHC(1-cyclohexyl-imidazole)] Complex | Heck-Mizoroki Reaction | High turnover numbers and stereoselectivity |

| [Ru-NHC(1-cyclohexyl-imidazole)] Complex | Olefin Metathesis | Control over reaction selectivity due to steric bulk |

| Gold(I)-NHC Complex | Hydroamination of Alkynes | Mild reaction conditions and high atom economy |

Advanced Materials Science Applications beyond MOFs (e.g., photoelectric materials)

While imidazole derivatives are common building blocks for Metal-Organic Frameworks (MOFs), the future applications of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole are being explored in advanced materials beyond this class. The compound's structure is conducive to the synthesis of novel ionic liquids and functional polymers with unique photoelectric properties. By quaternizing the imidazole nitrogen, a variety of imidazolium-based ionic liquids can be synthesized. The choice of anion can be used to tune the material's physical properties, such as viscosity, conductivity, and thermal stability.

Novel Synthetic Methodologies for Structural Diversification

The development of novel synthetic routes to create a library of derivatives based on the 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole scaffold is a key area of emerging research. The chloromethyl group is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, and alkoxides). This diversification can lead to compounds with fine-tuned properties for specific applications.

Moreover, research is focusing on innovative methods for the synthesis of the core imidazole ring itself, aiming for more efficient, sustainable, and scalable processes. This includes exploring one-pot multi-component reactions or flow chemistry approaches. Another avenue involves the functionalization of the imidazole ring at other positions (C2 or C4) to create even more complex and sterically demanding structures, which could be valuable as ligands or in medicinal chemistry.

| Reaction Site | Reagent/Reaction Type | Resulting Functional Group | Potential Application Area |

| Chloromethyl group | Sodium Azide (NaN3) | Azidomethyl | Click chemistry, bioconjugation |

| Chloromethyl group | Secondary Amine (R2NH) | Aminomethyl | Ligand synthesis, pH-responsive materials |

| Chloromethyl group | Potassium Thioacetate | Thioacetoxymethyl | Self-assembled monolayers, nanoparticle functionalization |

| Imidazole C2-position | Organolithium/Electrophile | C2-Substituted Imidazole | Tuning electronic properties of NHC catalysts |

Integration with Chemical Biology Tools (focus on chemical interactions)

The unique reactivity of the chloromethyl group makes 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole an attractive candidate for the development of chemical biology tools. This functional group can act as a reactive probe to covalently label specific amino acid residues in proteins, such as cysteine or histidine, enabling the study of protein function and interactions.

Future research is expected to focus on designing specific molecules based on this scaffold for targeted covalent inhibition of enzymes. By attaching a targeting moiety to the imidazole core, it may be possible to deliver the reactive chloromethyl group to the active site of a specific protein, leading to selective and irreversible inhibition. This approach is of growing interest in drug discovery. Furthermore, the incorporation of reporter tags (e.g., fluorophores or biotin) through the displacement of the chloride ion would allow for the visualization and tracking of biological molecules and processes, providing deeper insights into their chemical interactions within a cellular context.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole, and what experimental conditions are critical for yield optimization?

- Methodological Answer : A widely used approach involves nucleophilic substitution or condensation reactions. For example, refluxing with catalysts like p-toluenesulfonic acid (p-TSA) in polar aprotic solvents (e.g., DMF) can facilitate cyclohexyl group introduction . Another method employs tetrakis(dimethylamino)ethylene (TDAE) to activate intermediates in reactions with carbonyl derivatives, as seen in analogous imidazole syntheses . Key variables include temperature control (100–120°C), solvent polarity, and stoichiometric ratios of substituents.

Q. Which analytical techniques are most effective for characterizing 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substitution patterns, as demonstrated for structurally similar imidazoles . Infrared (IR) spectroscopy can identify functional groups like C-Cl (550–850 cm⁻¹) and C-N (1350–1500 cm⁻¹). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. For intermediates, thin-layer chromatography (TLC) with UV visualization monitors reaction progress .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in amber glass bottles under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chloromethyl group. Avoid moisture and heat, as imidazole derivatives are hygroscopic and prone to decomposition . During handling, use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks. Waste should be segregated and treated via neutralization or incineration by certified facilities .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole?

- Methodological Answer : Institutions like ICReDD employ reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to predict transition states and intermediates. Density Functional Theory (DFT) calculations assess steric and electronic effects of substituents, guiding solvent selection (e.g., DMF vs. THF) and catalyst design. Experimental validation involves iterative testing of computationally derived conditions, reducing trial-and-error cycles .

Q. How can contradictions in reaction yields from different synthetic methods be systematically analyzed?

- Methodological Answer : Compare variables such as:

- Catalyst efficiency : p-TSA vs. Lewis acids (e.g., ZnCl₂) .

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity, while non-polar solvents may favor cyclization .

- Temperature gradients : Reflux vs. microwave-assisted synthesis.

Statistical tools like Design of Experiments (DoE) can identify critical parameters. For example, a Plackett-Burman design might reveal that solvent choice accounts for >60% of yield variance .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group acts as an electrophilic site due to the electron-withdrawing effect of Cl, facilitating nucleophilic attack by amines or thiols. Kinetic studies (e.g., monitoring via HPLC) show that steric hindrance from the cyclohexyl group slows substitution, requiring elevated temperatures (80–100°C) . Isotopic labeling (e.g., ³⁶Cl) can track substitution pathways .

Q. What strategies enable regioselective functionalization of the imidazole ring without disrupting the chloromethyl substituent?

- Methodological Answer : Protecting group strategies (e.g., Boc for amines) or directing groups (e.g., nitro) can guide functionalization to specific positions. For example, Pd-catalyzed cross-coupling at C-4/C-5 positions avoids the chloromethyl group at C-1 . Alternatively, microwave-assisted synthesis under controlled pH (pH 7–9) minimizes side reactions .

Q. What safety protocols are critical when scaling up reactions involving 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole?

- Methodological Answer : Pilot-scale reactions require hazard analysis (e.g., HAZOP) to address exothermic risks and chlorine gas release. Use jacketed reactors with temperature feedback systems. Emergency protocols should include neutralization baths (e.g., sodium bicarbonate for acid spills) and gas scrubbers for volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.